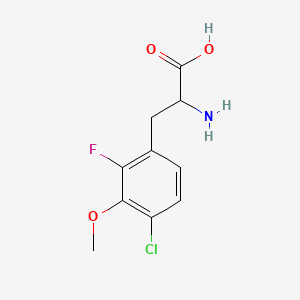

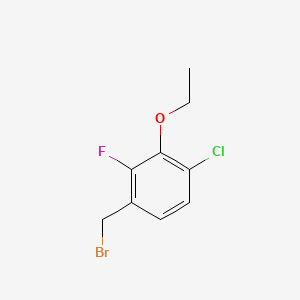

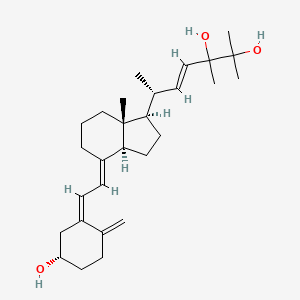

![molecular formula C13H17N3O B1530479 10-Metil-1,2,3,4,4A,5-hexahidrobenzo[B]pirazo[1,2-D][1,4]diazepin-6(7H)-ona CAS No. 1252650-37-5](/img/structure/B1530479.png)

10-Metil-1,2,3,4,4A,5-hexahidrobenzo[B]pirazo[1,2-D][1,4]diazepin-6(7H)-ona

Descripción general

Descripción

This compound is also known as Mirtazapine . It is an a2-Adrenergic blocker and an analog of mianserin . It is used as an antidepressant .

Synthesis Analysis

The synthesis of Mirtazapine was carried out by W. J. Van der Burg . The synthesis of three contaminants of Mirtazapine, formed during the preparation of Mirtazapine bulk drug, is described . The products are 2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino(1,2-a)pyrido[3,2-f]azepine-2-oxide (N-oxide, 7), 1-(3-methylpyridyl-2)-2-phenyl-4-methylpiperazine (deshydroxy compound, 9), and 2-methyl-1,2,3,4,10,14b-hexahydro-10-oxo-benzo[c] pyrazino (1,2-a)pyrido[3,2-f]azepine (oxo compound 11) .Molecular Structure Analysis

The molecular formula of Mirtazapine is C17H19N3 . The molecular weight is 265.35 . The percent composition is C 76.95%, H 7.22%, N 15.84% .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Mirtazapine have been studied . The synthesis of three contaminants of Mirtazapine, formed during the preparation of Mirtazapine bulk drug, is described .Physical and Chemical Properties Analysis

Mirtazapine appears as white crystals . It has a melting point of 114-116° . It is soluble in methanol and chloroform .Aplicaciones Científicas De Investigación

Tratamiento del trastorno depresivo mayor

Mirtazapina, químicamente conocida como 10-Metil-1,2,3,4,4A,5-hexahidrobenzo[B]pirazo[1,2-D][1,4]diazepin-6(7H)-ona, se utiliza principalmente para el tratamiento del trastorno depresivo mayor. Ha sido eficaz en varios ensayos controlados aleatorios en comparación con el placebo y otros antidepresivos .

Depresión asociada a la demencia

La investigación sugiere que la mirtazapina puede desempeñar un papel en el tratamiento de la depresión que coexiste con la demencia. Ha mostrado reacciones clínicas positivas en pacientes que sufren ambas afecciones .

Trastornos de ansiedad y del sueño

La mirtazapina también se considera para el tratamiento de los trastornos de ansiedad y el insomnio. Su perfil farmacológico indica posibles beneficios en estas áreas .

Control de peso

Los pacientes que experimentan pérdida de peso asociada con la depresión u otras afecciones pueden beneficiarse de los efectos de la mirtazapina sobre la estabilización del peso .

Modelo celular de la depresión

En la investigación científica, la mirtazapina se ha utilizado para establecer un modelo celular de depresión a través de la inducción del estrés utilizando cultivos celulares. Esto ayuda a estudiar nuevas posibilidades de tratamiento para la depresión .

Depresión resistente al tratamiento

Se ha investigado la combinación de mirtazapina con inhibidores de la recaptación de serotonina-noradrenalina (IRSN) o inhibidores selectivos de la recaptación de serotonina (ISRS) para la depresión resistente al tratamiento en entornos de atención primaria .

Mecanismo De Acción

Target of Action

The primary target of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one, also known as Mirtazapine, is the presynaptic α2 receptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, in the central nervous system .

Mode of Action

10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one acts as a potent antagonist of presynaptic α2 receptors . It also exhibits moderate antagonistic activity against 5-HT (serotonin) receptors .

Biochemical Pathways

The antagonistic action of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one on α2-adrenoceptors leads to an increase in the release of norepinephrine and serotonin . This enhances the neurotransmission of these monoamines, which are known to be deficient in depressive states .

Pharmacokinetics

It is known that it is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The increased neurotransmission of norepinephrine and serotonin resulting from the action of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one leads to an improvement in mood and reduction in anxiety . This makes it effective as an antidepressant .

Action Environment

The action, efficacy, and stability of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenergic receptors, influencing the release of neurotransmitters . The nature of these interactions involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function. This compound also interacts with cytochrome P450 enzymes, affecting their metabolic activity .

Cellular Effects

The effects of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in neurotransmitter synthesis and release . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to adrenergic receptors, leading to the inhibition of neurotransmitter release . Additionally, it inhibits the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates . These interactions result in changes in gene expression, particularly those involved in neurotransmitter synthesis and release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function . At higher doses, it can lead to significant changes in gene expression, cellular metabolism, and neurotransmitter release . Toxic or adverse effects have been reported at very high doses, including cellular damage and altered metabolic activity .

Metabolic Pathways

10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting their activity and leading to changes in metabolic flux . This compound also influences the levels of various metabolites, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one within cells and tissues are mediated by specific transporters and binding proteins . It is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .

Propiedades

IUPAC Name |

10-methyl-2,3,4,4a,5,7-hexahydro-1H-pyrazino[1,2-a][1,5]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9-2-3-11-12(6-9)16-5-4-14-8-10(16)7-13(17)15-11/h2-3,6,10,14H,4-5,7-8H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWBTNMXUFIACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CC3N2CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

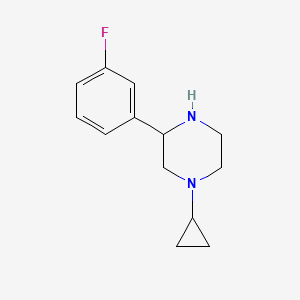

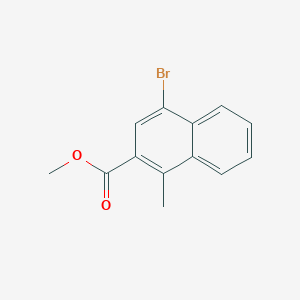

![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)

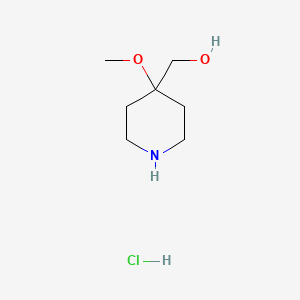

![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile](/img/structure/B1530410.png)

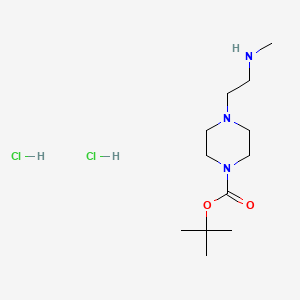

![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)

![9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine](/img/structure/B1530417.png)